molecular formula C15H22N2O3S B1439513 ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 1148027-19-3

ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No. B1439513
M. Wt: 310.4 g/mol
InChI Key: PQJDYMLHVXQGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a chemical compound1. However, there is limited information available about this specific compound in the literature.



Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate. However, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons2.



Molecular Structure Analysis

The molecular structure of ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is not readily available in the literature. However, similar compounds have been studied. For example, in a compound with a benzene ring and a pyridine ring, the benzene ring was found to be twisted by 63.29° with respect to the pyridine ring3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate.



Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate are not readily available in the literature.


Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has been conducted on synthesizing novel pyrido and thieno derivatives, demonstrating the compound's utility as a synthon for developing tetrahydropyridothienopyrimidine derivatives and related fused systems. These efforts aim to expand the chemical space of heterocyclic compounds with potential biological activities. For example, a study details the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from related cyano-ethylated compounds, further reacting them to yield various tetrahydropyridothienopyrimidines (Bakhite et al., 2005).

Development of Antimicrobial Agents

Another study explores the reactivity of pyrido and furo derivatives towards the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity against Staphylococcus aureus, highlighting the potential of such derivatives in developing new antimicrobial agents (Sirakanyan et al., 2015).

Antitumor Properties and Drug Delivery

Research on the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, evaluated as potential antitumor compounds, indicates that these compounds exhibit significant fluorescence quantum yields and solvatochromic behavior. Their incorporation into lipid membranes and nanoliposomes for drug delivery applications further underscores their potential in therapeutic contexts, especially for antitumor applications (Carvalho et al., 2013).

Fluorine-Containing Heterocycles

The synthesis and reactions of thieno[2,3-b]pyridine derivatives bearing trifluoromethyl groups have been explored, showcasing methods to introduce fluorine-containing motifs into heterocyclic frameworks. This research is crucial for developing novel compounds with enhanced pharmacokinetic properties due to the influence of fluorine atoms on molecular behavior (Abdel-rahman et al., 2005).

Safety And Hazards

The safety and hazards associated with ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate are not documented in the literature.


Future Directions

Given the limited information available on ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound and its potential applications.


properties

IUPAC Name

ethyl 2-amino-6-(3-methylbutanoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-20-15(19)13-10-5-6-17(12(18)7-9(2)3)8-11(10)21-14(13)16/h9H,4-8,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJDYMLHVXQGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.